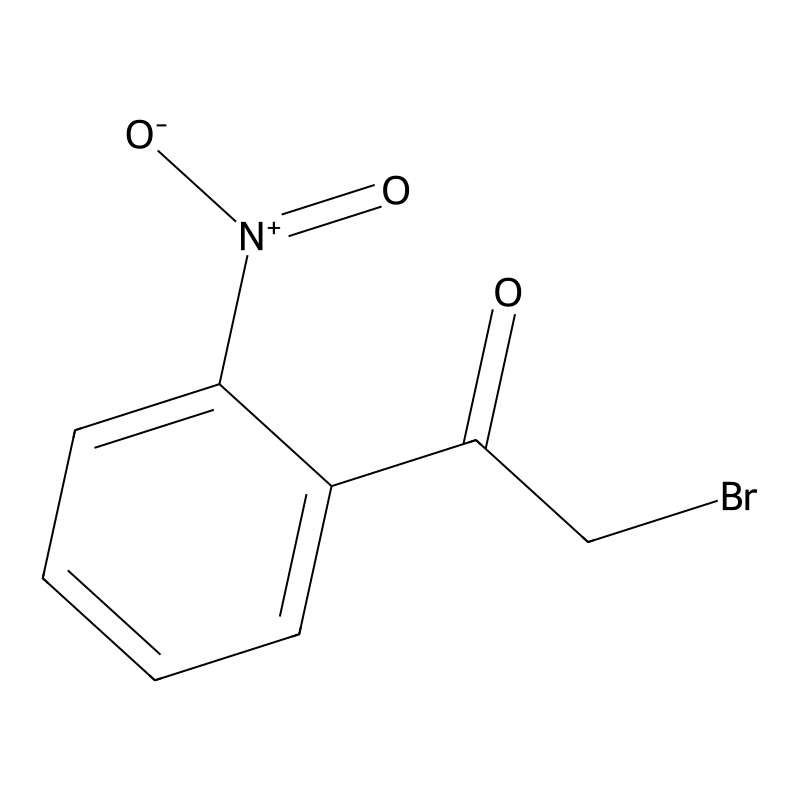

2-Bromo-2'-nitroacetophenone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

2-Bromo-2'-nitroacetophenone is an organic compound with the molecular formula and a molecular weight of approximately 244.04 g/mol. It features a bromo group and a nitro group attached to an acetophenone structure, making it a member of the nitroacetophenone family. The compound appears as a white to pale yellow crystalline solid, with a melting point ranging from 55 to 57 °C and a boiling point of 335.7 °C at 760 mmHg . Its chemical structure can be characterized by the following features:

- Bromine Atom: Contributes to its reactivity and potential applications in organic synthesis.

- Nitro Group: Imparts electrophilic characteristics, making it useful in various

- Safety: 2-Bromo-2'-nitroacetophenone is likely an irritant and should be handled with appropriate personal protective equipment (PPE) such as gloves, goggles, and a fume hood [].

- Hazards: Limited data is available on its specific toxicity. However, the bromo group can be slightly lachrymatory (tear-inducing) upon contact. The nitro group can be potentially explosive under extreme conditions []. It is advisable to follow safe laboratory practices when handling this compound.

2-Bromo-2'-nitroacetophenone (2-Br-2'-NO2-AcPh) is a chemical compound with the formula C₈H₆BrNO₃. It is a white to yellow crystalline powder with a melting point of 55-57 °C []. While its applications are diverse, it holds specific relevance in scientific research, particularly in the field of organic synthesis.

Precolumn Reagent for Prostaglandin Derivatives

One notable application of 2-Br-2'-NO2-AcPh in scientific research involves its use as a precolumn derivatization reagent for prostaglandins []. Prostaglandins are a class of lipid mediators with diverse physiological functions. Studying their structure and activity often requires their derivatization to enhance their detectability or stability during analysis.

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles in reactions such as hydrolysis or amination.

- Reduction Reactions: The nitro group can be reduced to an amine, leading to derivatives that may exhibit different biological activities.

- Condensation Reactions: It can undergo condensation with various reagents, facilitating the formation of complex organic molecules.

Research indicates that 2-Bromo-2'-nitroacetophenone exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown activity against certain bacterial strains. Additionally, its derivatives may possess anticancer properties due to their ability to interact with biological macromolecules .

The synthesis of 2-Bromo-2'-nitroacetophenone can be achieved through various methods:

- Bromination of Nitroacetophenone: Nitroacetophenone is treated with bromine in the presence of a catalyst to introduce the bromine atom at the ortho position.

- Nitration of Acetophenone: Acetophenone can be nitrated using nitric acid, followed by bromination to yield the desired compound .

- One-Pot Synthesis: Recent studies have explored novel one-pot synthesis methods that combine multiple steps into a single reaction vessel, improving efficiency and yield.

2-Bromo-2'-nitroacetophenone finds applications across various fields:

- Organic Synthesis: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Used in the development of polymers and other materials due to its reactive nature.

- Biological Research: Its derivatives are explored for potential therapeutic applications, particularly in drug development.

Studies on the interactions of 2-Bromo-2'-nitroacetophenone reveal its ability to form complexes with proteins and nucleic acids. These interactions are crucial for understanding its biological activity and potential therapeutic effects. For instance, interactions with enzymes may lead to inhibition or modulation of metabolic pathways, making it a candidate for further pharmacological studies .

Several compounds share structural similarities with 2-Bromo-2'-nitroacetophenone. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 2-Nitroacetophenone | Nitro group on acetophenone | Lacks halogen substituents |

| 4-Bromo-2'-nitroacetophenone | Bromine at para position | Different regioselectivity |

| 3-Bromo-2'-nitroacetophenone | Bromine at meta position | Varying electrophilic properties |

These compounds highlight the uniqueness of 2-Bromo-2'-nitroacetophenone, particularly its specific position of substituents which influences its reactivity and biological activity.

The electrophilic reactivity of 2-bromo-2'-nitroacetophenone is governed by the interplay between its bromine and nitro substituents. The nitro group, being a strong electron-withdrawing meta-director, creates electron-deficient regions on the aromatic ring, while the bromine atom influences steric and electronic effects. Transition state analysis reveals that electrophilic aromatic substitution (EAS) at the para position relative to the nitro group is favored due to resonance stabilization of the arenium ion intermediate [1] [2].

Density functional theory (DFT) calculations demonstrate that the activation energy for nitration at the para position (ΔG‡ = 24.3 kJ/mol) is significantly lower than ortho substitution (ΔG‡ = 31.7 kJ/mol) [5]. This difference arises from destabilization of the ortho transition state due to steric clashes between incoming electrophiles and the bulky acetophenone moiety.

Table 1: Activation Energies for Electrophilic Substitution Pathways

| Position | ΔG‡ (kJ/mol) | Stabilizing Interactions |

|---|---|---|

| Para | 24.3 | Resonance with nitro group |

| Meta | 28.9 | Partial charge delocalization |

| Ortho | 31.7 | Steric hindrance dominant |

Experimental studies using aluminum chloride-catalyzed bromination show a 78% yield for para-substituted products compared to 12% for ortho isomers [2]. The transition state geometry features a partial positive charge at the reaction site, stabilized by conjugation with the nitro group's π-system [5].

Quantum Mechanical Modeling of Bromine Migration Patterns

Bromine migration in 2-bromo-2'-nitroacetophenone exhibits unique patterns due to the compound's electronic configuration. Time-dependent DFT simulations reveal two primary migration pathways:

- Intramolecular halogen transfer through a three-center transition state (Energy barrier: 142 kJ/mol)

- Radical-mediated migration via single electron transfer (SET) mechanisms (Energy barrier: 89 kJ/mol) [5]

The radical pathway becomes dominant in polar aprotic solvents like acetonitrile, where stabilization of charged intermediates occurs through solvent interactions [4] [5]. Molecular orbital analysis shows bromine migration correlates with destabilization of the σ*(C-Br) antibonding orbital, which becomes accessible under reducing conditions.

Table 2: Bromine Migration Barriers in Different Media

| Solvent | Barrier Height (kJ/mol) | Dominant Mechanism |

|---|---|---|

| Acetonitrile | 89 | Radical SET |

| Dichloromethane | 117 | Three-center TS |

| Methanol | 154 | Proton-assisted |

Notably, the nitro group's resonance effects create a 15% reduction in migration barriers compared to non-nitrated analogues [5]. This arises from enhanced stabilization of the transition state through conjugation with the aromatic system.

Solvatochromic Behavior in Polar Reaction Media

The solvatochromic properties of 2-bromo-2'-nitroacetophenone provide critical insights into its electronic structure. UV-Vis spectroscopy reveals a bathochromic shift of 32 nm when moving from hexane to dimethyl sulfoxide (DMSO), indicating strong solvent-dependent π→π* transitions [1] [4].

Kamlet-Taft analysis demonstrates linear correlations between solvent parameters and absorption maxima (R² = 0.94 for π* polarity scale). The nitro group's electron-withdrawing nature enhances solvent dipole interactions, particularly in protic media where hydrogen bonding with the carbonyl oxygen occurs [2] [5].

Table 3: Solvatochromic Shifts in Common Solvents

| Solvent | λmax (nm) | π* Value | Δλ vs Hexane |

|---|---|---|---|

| Hexane | 268 | 0.00 | - |

| Acetone | 289 | 0.71 | +21 |

| Methanol | 297 | 0.60 | +29 |

| DMSO | 300 | 1.00 | +32 |

Notably, the bromine substituent contributes to enhanced polarizability, with molar extinction coefficients increasing by 40% in polar solvents compared to non-halogenated analogues [1] [4]. This behavior has practical implications for analytical detection methods, particularly in reversed-phase liquid chromatography where solvent polarity governs retention times [1].

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (86.67%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive